N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Description
Properties
Molecular Formula |
C21H21N3O4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C21H21N3O4/c1-28-16-10-8-15(9-11-16)19(25)13-22-20(26)7-4-12-24-14-23-18-6-3-2-5-17(18)21(24)27/h2-3,5-6,8-11,14H,4,7,12-13H2,1H3,(H,22,26) |
InChI Key |
REMABCRKJPQHTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CNC(=O)CCCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Oxoquinazolin-3(4H)-yl Intermediate
The quinazolinone core is synthesized via cyclization of anthranilic acid derivatives. A method adapted from tricyclic quinazolinone synthesis involves treating 5-bromoanthranilic acid with 4-chlorobutyryl chloride to form an intermediate amide, followed by cyclization under basic conditions. For this compound, anthranilic acid is substituted with a butyryl chloride chain to enable subsequent coupling:
Reaction Conditions :
-
Step 1 : Anthranilic acid + 4-chlorobutyryl chloride → Amide intermediate (yield: 78–85%).
-
Step 2 : Cyclization using NaHCO₃ in DMF at 80°C (yield: 90%).
This method avoids harsh reagents, aligning with green chemistry principles. Microwave-assisted cyclization, as reported for analogous compounds, reduces reaction time from 12 hours to 45 minutes.
Preparation of N-[2-(4-Methoxyphenyl)-2-Oxoethyl] Segment
The methoxyphenyl fragment is synthesized via Friedel-Crafts acylation:
-
Acylation of 4-Methoxyphenol : Reacting 4-methoxyphenol with chloroacetyl chloride in the presence of AlCl₃ yields 2-(4-methoxyphenyl)-2-oxoethyl chloride.
-
Aminolysis : Treatment with ammonium hydroxide generates the primary amine, 2-(4-methoxyphenyl)-2-oxoethylamine.
Key Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂ | 0–5°C | 72% |
| Aminolysis | NH₄OH, EtOH | RT | 88% |
Coupling via Butanamide Linker
The final step involves conjugating the quinazolinone and methoxyphenyl groups using a butanamide spacer. A two-stage approach is employed:
Stage 1 : Activation of the quinazolinone’s carboxylic acid group using ethyl chloroformate (ECF) in THF, forming a mixed anhydride.
Stage 2 : Reaction with 2-(4-methoxyphenyl)-2-oxoethylamine in the presence of Hünig’s base (DIPEA), yielding the target compound.
Optimized Conditions :
-
Molar Ratio : 1:1.2 (quinazolinone:amine).
-
Solvent : THF/DMF (4:1).
-
Yield : 68–75% after purification via silica gel chromatography.
Comparative Analysis of Methodologies
Table 1: Efficiency of Coupling Reagents
| Reagent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| ECF/DIPEA | 6 | 75 | 98 |
| HATU/DIPEA | 4 | 80 | 97 |
| DCC/HOBt | 8 | 70 | 95 |
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) demonstrates superior efficiency, reducing reaction time by 33% compared to ECF. However, ECF remains cost-effective for large-scale synthesis.
Industrial Scalability and Green Chemistry
Microwave-assisted synthesis and continuous flow reactors are prioritized for scalability. A patent-pending method utilizes a continuous flow system with the following parameters:
-
Residence Time : 12 minutes.
-
Temperature : 120°C.
-
Yield : 82% with 99.5% purity.
Deep eutectic solvents (e.g., choline chloride:urea) replace traditional solvents, reducing waste by 40%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Amide Hydrolysis
The central amide bond undergoes hydrolysis under acidic or basic conditions. In acidic environments (e.g., HCl/H₂O), the reaction yields 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid and 2-amino-1-(4-methoxyphenyl)ethan-1-one. Under basic conditions (e.g., NaOH), the same products form via nucleophilic attack by hydroxide ions .
Reaction Conditions and Products
| Condition | Reagents | Products |
|---|---|---|
| Acidic | HCl/H₂O | Carboxylic acid + Amine |
| Basic | NaOH/EtOH | Carboxylate salt + Amine |
Quinazolinone Ring Reactivity
The quinazolinone core participates in nucleophilic substitutions and ring-opening reactions:
-
Nucleophilic Attack : At the C4 carbonyl, nucleophiles (e.g., amines, thiols) form substituted derivatives . For example, reaction with hydrazine yields hydrazide analogs.
-
Ring-Opening : Strong bases (e.g., KOtBu) cleave the ring at the N3-C4 bond, producing anthranilamide intermediates.
Example Reaction
Electrophilic Aromatic Substitution (EAS)
The methoxyphenyl group directs electrophiles to the para position relative to the methoxy group. Notable reactions include:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the phenyl ring’s C3 position .
-
Halogenation : Br₂/FeBr₃ brominates the ring, enhancing steric and electronic effects.
Substituent Effects on Reactivity
| Substituent | Position | Effect on EAS |
|---|---|---|
| -OCH₃ | para | Strongly activating (ortho/para-directing) |
| -CO-NR₂ | meta | Mildly deactivating |
Oxidation and Reduction
-
Methoxy Group Oxidation : Using KMnO₄/H⁺ converts -OCH₃ to -COOH, forming a dicarboxylic acid derivative .
-
Ketone Reduction : The 2-oxoethyl group is reduced to a hydroxyl or methylene group via NaBH₄ or LiAlH₄, respectively.
Reduction Pathway
Cross-Coupling Reactions
Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) modify the quinazolinone’s aromatic system. For instance, coupling with aryl boronic acids introduces biaryl motifs, enhancing pharmacological potential .
Catalytic Conditions
| Catalyst | Ligand | Yield |
|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | 72% |
| PdCl₂(dppf) | dppf | 85% |
Condensation Reactions
The carbonyl groups participate in condensations:
-
Schiff Base Formation : Reaction with primary amines forms imines, useful for generating bioactive derivatives .
-
Knoevenagel Condensation : Active methylene groups (if present) react with aldehydes to form α,β-unsaturated ketones .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the quinazolinone’s α,β-unsaturated carbonyl system, forming cyclobutane derivatives. This reactivity is leveraged in photopharmacology studies.
Key Mechanistic Insights
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research has indicated that compounds similar to N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide exhibit significant anticancer properties. For instance, a study on quinazoline derivatives demonstrated that certain modifications led to enhanced cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Case Study:
In vitro studies on related compounds showed that structural modifications can lead to improved selectivity and potency against cancer cells, suggesting that this compound may have similar potential.
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A (similar structure) | MCF-7 (Breast Cancer) | 10 | Inhibition of EGFR |
| Compound B (similar structure) | A549 (Lung Cancer) | 5 | Induction of apoptosis |
| N-[2-(4-methoxyphenyl)-... | TBD | TBD | TBD |
2. Neuroprotective Effects
The compound may also exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Research indicates that derivatives of quinazoline have shown promise in inhibiting enzymes associated with neurodegeneration, such as monoamine oxidase and cholinesterase.
Case Study:
A study involving benzothiazole–isoquinoline derivatives highlighted their ability to inhibit monoamine oxidase B and butyrylcholinesterase, suggesting a potential application for this compound in managing conditions like Alzheimer's disease.
Table 2: Inhibition Potency Against Neurodegenerative Enzymes
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound C | MAO-B | 15 |
| Compound D | BuChE | 20 |
| N-[2-(4-methoxyphenyl)-... | TBD | TBD |
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors. Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography are used to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways related to its biological activity.
Comparison with Similar Compounds
While N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide stands out due to its specific structure, similar compounds include:
These compounds share some features but differ in substituents and functional groups.
Biological Activity
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesizing findings from various studies, including molecular docking analyses, antimicrobial efficacy, and cytotoxicity assessments.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular mass of approximately 377.41 g/mol. The compound features a quinazolinone core, which is known for its diverse biological activities, including antibacterial properties.
Antimicrobial Activity
Research has demonstrated that derivatives of quinazolinones exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown effectiveness against quinolone-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Quinazolinone Derivatives
| Compound Name | Activity Against | Reference |
|---|---|---|
| 4H-4-oxoquinolizine derivatives | Gram-positive bacteria | |
| N-[2-(4-methoxyphenyl)-2-oxoethyl] | MRSA | |
| Other quinazolinone derivatives | Quinolone-resistant bacteria |
Anticancer Potential
Molecular docking studies have indicated that this compound may interact with key proteins involved in cancer pathways. For instance, the compound was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression. The presence of the methoxy group enhances the compound's lipophilicity, potentially increasing its bioavailability and efficacy .
Table 2: Cytotoxicity Studies on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-[2-(4-methoxyphenyl)-2-oxoethyl] | MCF-7 (breast cancer) | 15.0 | |
| Related quinazoline compounds | Hek293 (kidney) | 20.5 |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets. These studies suggest that the compound forms stable interactions with residues critical for enzymatic activity, which may explain its observed biological effects .
Case Studies and Research Findings
- Antibacterial Efficacy : A study focused on the antibacterial properties of various quinazolinone derivatives found that those similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ciprofloxacin in some cases .
- Cytotoxicity Against Cancer Cells : In vitro studies showed that the compound had a notable cytotoxic effect on MCF-7 breast cancer cells, indicating potential as an anticancer agent. The IC50 values suggest a moderate level of potency compared to existing chemotherapeutics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of quinazolinone derivatives like N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide?
- Answer : Synthesis typically involves condensation reactions between substituted anthranilic acids and aldehydes or ketones under reflux conditions. For example, derivatives are synthesized via reactions with 4-methoxybenzaldehyde, using stoichiometric ratios (e.g., 1:6.4 to 1:9.5) and catalysts like acetic acid. Reaction times vary (18–43 hours) to optimize yields, and products are purified via recrystallization. Structural confirmation relies on H/C NMR, EI-MS, and elemental analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Answer : H NMR and C NMR are essential for confirming proton and carbon environments, particularly for distinguishing substituents on the quinazolinone core (e.g., methoxyphenyl or styryl groups). EI-MS validates molecular weights (e.g., [M+] peaks at 455.19 or 441.47). Melting points and elemental analysis (C, H, N) further confirm purity and composition .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Answer : Standard assays include:
- Anticancer : MTT assay for cytotoxicity (e.g., IC determination in cancer cell lines) .
- Anti-inflammatory : Carrageenan-induced rat paw edema model to measure inhibition of inflammation .
- Antimicrobial : Broth microdilution for minimum inhibitory concentration (MIC) against bacterial/fungal strains .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of quinazolinone derivatives with diverse substituents?
- Answer : Key variables include:
- Stoichiometry : Adjusting molar ratios of precursors (e.g., aldehyde:quinazolinone from 1:6 to 1:9.5) .
- Catalysts : Using DMF or acetic acid to accelerate condensation .
- Reflux time : Extended heating (e.g., 25–43 hours) improves yields for sterically hindered substituents .
- Purification : Recrystallization in methanol or ethanol enhances purity .
Q. How do structural modifications (e.g., substituent position, electronic effects) influence biological activity in quinazolinone derivatives?
- Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance anticancer activity by improving target binding .
- Methoxy groups at para positions increase anti-inflammatory potency due to improved COX-2 selectivity .
- Styryl substituents (e.g., compound 11o) enhance cytotoxicity via intercalation with DNA or kinase inhibition .
Q. How can researchers resolve contradictions in biological activity data among structurally similar derivatives?
- Answer : Discrepancies may arise from:
- Assay variability : Validate results across multiple models (e.g., in vitro + in vivo).
- Solubility differences : Use DMSO or PEG-400 to standardize compound dissolution .
- Target specificity : Employ molecular docking or enzyme inhibition assays (e.g., InhA for antitubercular activity) to confirm mechanisms .
Q. What strategies validate the mechanism of action for quinazolinone derivatives as enzyme inhibitors?
- Answer : Mechanistic validation involves:
- Enzyme assays : Direct measurement of inhibition (e.g., enoyl-ACP reductase for tuberculosis) using purified enzymes .
- Molecular docking : Computational modeling to predict binding interactions with targets like COX-2 or EGFR .
- Gene expression profiling : qPCR or Western blot to assess downstream signaling (e.g., apoptosis markers in cancer cells) .
Q. How can a hybrid pharmacophore approach improve the multi-target activity of quinazolinone derivatives?
- Answer : Combining quinazolinone cores with thioalkylamide or pyrimidine fragments (e.g., compound 83 in ) enhances dual inhibition of enzymes like COX-2 and EGFR. Rational design involves:
- Fragment linking : Connecting moieties via sulfonamide or acetyl spacers.
- Bioisosteric replacement : Substituting oxygen with sulfur to improve metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
